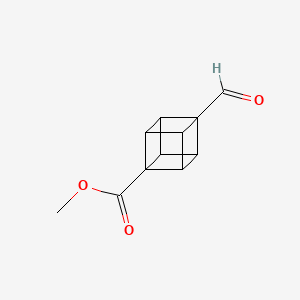

Methyl 4-formylcubane-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-formylcubane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-14-9(13)11-6-3-7(11)5-8(11)4(6)10(3,5)2-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVULKFAPHFCDQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12C3C4C1C5C2C3C45C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for Methyl 4 Formylcubane 1 Carboxylate and Diverse Cubane Architectures

Historical and Modern Paradigms in Cubane (B1203433) Core Construction

The journey to synthesize the cubane molecule, once thought to be impossible due to its severe bond angle strain, is a testament to the ingenuity of synthetic chemists. acs.org The initial successful synthesis has since been refined and expanded upon, leading to a variety of methods for constructing this unique polycyclic scaffold.

Evolution of Eaton's Protocol and Subsequent Synthetic Improvements

The first successful synthesis of the cubane structure was achieved in 1964 by Philip E. Eaton and Thomas W. Cole. acs.orgic.ac.ukic.ac.uk This landmark synthesis began with the bromination of cyclopentanone (B42830) and proceeded through a series of key transformations. A pivotal step in this sequence is the stereospecific in situ [4+2] Diels-Alder cyclodimerization of 2-bromocyclopentadienone, which is generated from 2,3,4-tribromocyclopentanone. unibo.it This dimerization is kinetically controlled and sets the stage for the subsequent photochemical [2+2] cycloaddition that forms the caged intermediate. unibo.itsoton.ac.uk A final Favorskii rearrangement then yields cubane-1,4-dicarboxylic acid. ic.ac.uk

| Key Transformation in Eaton's Synthesis | Description |

| Diels-Alder Cyclodimerization | The in situ [4+2] cycloaddition of 2-bromocyclopentadienone. This step is crucial for creating the precursor to the cubane cage. unibo.it |

| Photochemical [2+2] Cycloaddition | An essential step that forms the cage structure, which is later converted to the cubane scaffold. unibo.it |

| Favorskii Rearrangement | A ring contraction reaction that converts the caged intermediate into the final cubane-1,4-dicarboxylic acid. ic.ac.uksynarchive.com |

Alternative Cycloaddition and Rearrangement Pathways for Cubane Scaffolds

In 1966, an alternative route to the cubane skeleton was proposed by James C. Barborak, L. Watts, and R. Pettit. ic.ac.uk This approach utilized an organometallic complex, cyclobutadiene-iron tricarbonyl, as a source for the unstable cyclobutadiene (B73232) molecule. Through oxidative decomposition of this complex with a ceric ion in the presence of a dienophile, a molecule of cyclobutadiene is transferred to the dienophile, forming a key intermediate. ic.ac.uk The subsequent conversion of the resulting dibromodiketone to cubane-1,4-dicarboxylic acid was accomplished via the Favorskii rearrangement. ic.ac.uk

More recent advancements have explored the mechanochemistry of cubane derivatives. Studies have shown that applying mechanical force, such as through pulsed ultrasonication, to substituted cubanes can lead to rearrangements that differ from those observed under thermal conditions. acs.org For instance, a 1,2-disubstituted cubane, when subjected to force, can isomerize to a single tricyclic product, whereas heating the same compound results in multiple decomposition products. acs.org These findings open new avenues for the controlled manipulation and functionalization of the cubane scaffold.

Convergent and Divergent Synthetic Routes to Methyl 4-formylcubane-1-carboxylate

The synthesis of asymmetrically substituted cubanes like this compound requires careful strategic planning to install the desired functional groups at the appropriate positions. This often involves the use of versatile precursors that allow for selective modifications.

Synthesis of Key Cubane-1,4-dicarboxylate Precursors

To address the challenges of scaling up the photochemical step, continuous-flow photoreactors have been developed. soton.ac.uk This technology allows for the decagram-scale synthesis of dimethyl 1,4-cubanedicarboxylate, making this key precursor more accessible for further research and development. soton.ac.uk

| Step | Reagents and Conditions | Intermediate/Product | Yield |

| 1 | N-Bromosuccinimide, CCl₄, AIBN, Δ | 2-Bromocyclopent-2-en-1-one | - |

| 2 | Br₂, pentane/CH₂Cl₂, 0-10 °C | 2,3,4-Tribromocyclopentan-1-one | - |

| 3 | Et₂NH, ether, -20 °C | Dimer of 2-bromocyclopentadienone | 40% (over 3 steps) synarchive.com |

| 4 | hν, methanol, HCl | Caged intermediate | - |

| 5 | 50% aq. KOH, Δ; then aq. HCl | Cubane-1,4-dicarboxylic acid | 95% synarchive.com |

| 6 | SOCl₂, then MeOH | Dimethyl 1,4-cubanedicarboxylate | - |

Derivatization from 4-(Methoxycarbonyl)cubane-1-carboxylic Acid

The mono-ester, 4-(methoxycarbonyl)cubane-1-carboxylic acid, is a crucial intermediate for the synthesis of asymmetrically disubstituted cubanes. sigmaaldrich.comtcichemicals.com This compound possesses two distinct carboxylic acid functionalities, one of which is protected as a methyl ester, allowing for the selective chemical manipulation of the free carboxylic acid group. It is a white to light yellow crystalline powder with a melting point of approximately 181 °C. sigmaaldrich.com

This intermediate can be prepared from cubane-1,4-dicarboxylic acid through controlled mono-esterification or by selective hydrolysis of dimethyl 1,4-cubanedicarboxylate. As a tertiary carboxylic acid, it can undergo specific reactions such as iododecarboxylation. sigmaaldrich.com

Development of Formyl and Carboxylate Functionalization Strategies

The final step in the synthesis of this compound involves the conversion of the free carboxylic acid group of 4-(methoxycarbonyl)cubane-1-carboxylic acid into a formyl group (an aldehyde). This transformation requires a selective reduction that does not affect the methyl ester at the other position of the cubane core.

Advanced Functionalization Techniques for this compound and Analogs

The rigid, strained cubane scaffold presents unique challenges and opportunities in synthetic chemistry. While early functionalization relied heavily on transformations of pre-installed groups, typically at the 1- and 4-positions derived from cubane-1,4-dicarboxylic acid, recent years have seen the emergence of sophisticated techniques for more diverse and precise modifications. rsc.orgresearchgate.net These advanced methods, including direct C-H activation, radical-mediated transformations, and regioselective approaches, are pivotal for accessing novel cubane architectures, including derivatives of this compound.

Direct C-H Activation and Radical-Mediated Transformations in Cubane Systems

The direct functionalization of cubane's C-H bonds is an attractive strategy for streamlining the synthesis of complex derivatives. However, the high bond dissociation energy of the cubane C-H bond, estimated to be around 105 kcal/mol, makes this a significant challenge. researchgate.net Despite this, methods leveraging radical intermediates and transition-metal catalysis have been developed to overcome this hurdle.

A significant breakthrough has been the use of photocatalysis to enable C-H alkylation. This method employs a hydrogen atom transfer (HAT) catalyst, which can directly abstract a hydrogen atom from the cubane C-H bond. researchgate.netacs.orgchemrxiv.org The resulting cubyl radical is then trapped by a suitable acceptor, such as an electron-deficient alkene (Michael acceptor), to form a new carbon-carbon bond. researchgate.netnih.gov For instance, studies have demonstrated that tetrabutylammonium (B224687) decatungstate (TBADT) can serve as an effective photocatalyst for the C-H alkylation of cubane esters like dimethyl 1,4-cubanedicarboxylate. researchgate.net This approach highlights the potential for late-stage functionalization, where a C-H bond on a pre-existing cubane core can be selectively converted to a C-C bond.

Radical-mediated transformations are a cornerstone of cubane functionalization. researchgate.net The generation of a cubyl radical, either through HAT as described or from other precursors, allows for a variety of subsequent reactions. acs.org These strategies represent a powerful way to introduce functionality without requiring the often harsh conditions that can lead to the decomposition of the strained cubane cage. researchgate.net

| Catalytic System/Initiator | Transformation Type | Substrate Example | Functional Group Introduced | Reference |

| Tetrabutylammonium decatungstate (TBADT) / Light | Photocatalytic C-H Alkylation | Dimethyl 1,4-cubanedicarboxylate | Alkyl groups (from Michael acceptors) | researchgate.net |

| N-Hydroxyphthalimide (NHPI) esters / Light | Decarboxylative C-H Functionalization | Cubane carboxylic acids | Aryl, Alkyl groups | researchgate.net |

| Benzophenone / UV Light | Hydrogen Atom Abstraction | Cubane | Hydroxyl (after trapping) | acs.org |

| (TMP)2Mg / MgBr2 | ortho-Magnesiation | 4-Cyanocubanamide | Carboxyl, Carbonyl groups | ic.ac.uk |

Regioselective and Stereoselective Synthetic Approaches to Substituted Cubanes

Controlling the position of new substituents on the cubane framework is crucial for developing molecules with specific properties, such as pharmaceuticals or materials. Regioselectivity has been masterfully achieved through the concept of ortho-metalation, a strategy borrowed from arene chemistry. rsc.orgic.ac.uk In this approach, a directing group on the cubane scaffold guides a metalating agent (e.g., a lithium or magnesium base) to a specific, adjacent C-H bond.

Amide groups have proven to be particularly effective directing groups. ic.ac.uk For example, a cubane amide can be treated with a lithium amide base to selectively deprotonate an ortho C-H bond, generating a lithiated cubane intermediate. This intermediate can then be quenched with an electrophile to install a new substituent at a defined position. This strategy has been extended to a programmable synthesis of multiply arylated cubanes by combining directed ortho-metalation with subsequent palladium-catalyzed arylation. rsc.org This allows for the sequential and regioselective installation of various aryl groups onto the cubane core.

The synthesis of specific substitution patterns, such as 1,2- and 1,3-disubstituted cubanes, has historically been a major synthetic hurdle, as most routes lead to 1,4-disubstituted products. nih.gov Modern approaches have provided solutions. For instance, while a double Favorskii rearrangement on a specific precursor readily yields 1,3-disubstituted cubanes, the synthesis of 1,2-isomers via a similar route can be problematic. nih.govyoutube.com A workaround for accessing the 1,2-pattern involves a light-mediated C-H carboxylation of the commercially available dimethyl 1,4-cubanedicarboxylate, followed by selective hydrolysis and decarboxylation to remove the unwanted ester group. youtube.com Furthermore, the isomerization of 1,4-substituted cubanes to cuneanes can be controlled to produce either 1,3- or 2,6-disubstituted cuneanes with high regioselectivity, depending on the electronic nature of the substituents on the cubane precursor. acs.orgmorressier.comchemrxiv.org

| Method | Directing/Controlling Group | Resulting Substitution Pattern | Key Reagents | Reference |

| Directed ortho-Metalation | Amide (-CONH₂) | ortho to amide | LiTMP, (TMP)₂Mg | ic.ac.uk |

| Directed ortho-Metalation/Arylation | Amide (-CON(iPr)₂) | Mono-, di-, tri-, tetra-arylated | nBuLi/ZnCl₂, Pd catalyst | rsc.org |

| C-H Carboxylation/Decarboxylation | Ester (-CO₂Me) | 1,2-disubstituted | Light, NaOH, H⁺ | youtube.com |

| Ag(I)-catalyzed Isomerization | Electron Withdrawing/Donating Groups | 1,3- or 2,6-disubstituted cuneanes | AgNTf₂, AgNO₃ | acs.orgmorressier.com |

Formation of Diverse this compound Derivatives

This compound is a valuable building block because its two distinct functional groups—an aldehyde (formyl group) and a methyl ester—can be selectively transformed into a wide array of other functionalities. acs.orgnih.gov This bifunctional nature allows for the construction of complex and diverse cubane architectures.

The synthesis of the parent molecule itself likely proceeds from the common starting material, dimethyl 1,4-cubanedicarboxylate. nih.govacs.org A plausible route involves the selective mono-hydrolysis of the diester to the corresponding mono-acid mono-ester, followed by reduction of the carboxylic acid to a primary alcohol, and subsequent mild oxidation to the aldehyde.

Once obtained, the formyl group of this compound can undergo a variety of classic carbonyl reactions. These include reductive amination to form amines, Wittig reactions to generate alkenes, and oxidation to a carboxylic acid. The methyl ester group can also be readily modified. It can be hydrolyzed to the carboxylic acid, which can then be converted into amides, acyl halides, or other esters. Alternatively, the ester can be reduced to a primary alcohol. The ability to perform these transformations allows for the attachment of the cubane core to other molecules, including complex pharmaceutical scaffolds. A notable example is the synthesis of "Cuba-Lumacaftor," where a cubane mono-acid was coupled with a complex aryl bromide using a copper-mediated arylation reaction, demonstrating the utility of these functional handles in medicinal chemistry applications. nih.gov

| Functional Group | Reaction Type | Reagent Example(s) | Resulting Functional Group |

| Formyl (-CHO) | Oxidation | KMnO₄, Jones Reagent | Carboxylic Acid (-COOH) |

| Formyl (-CHO) | Reductive Amination | R₂NH, NaBH(OAc)₃ | Amine (-CH₂NR₂) |

| Formyl (-CHO) | Wittig Reaction | Ph₃P=CHR | Alkene (-CH=CHR) |

| Formyl (-CHO) | Reduction | NaBH₄ | Alcohol (-CH₂OH) |

| Methyl Ester (-CO₂Me) | Hydrolysis | NaOH, H₃O⁺ | Carboxylic Acid (-COOH) |

| Methyl Ester (-CO₂Me) | Amination (via acid) | R₂NH, EDC/HOBt | Amide (-CONR₂) |

| Methyl Ester (-CO₂Me) | Reduction | LiAlH₄ | Alcohol (-CH₂OH) |

Research Applications and Interdisciplinary Impact of Methyl 4 Formylcubane 1 Carboxylate and Its Derivatives

Strategic Use as Rigid Scaffolds in Medicinal Chemistry and Molecular Recognition

The highly rigid and well-defined geometry of the cubane (B1203433) cage is a feature that is highly sought after in the rational design of therapeutic agents and molecular probes. The defined spatial orientation of substituents on the cubane core allows for precise positioning of pharmacophores, leading to enhanced binding affinity and selectivity for biological targets.

A significant driver for the use of cubane derivatives in medicinal chemistry is the role of the cubane cage as a three-dimensional, non-aromatic bioisostere for the benzene (B151609) ring. nih.govresearchgate.net Bioisosteres are chemical substituents that can be interchanged without significantly altering the biological activity of a molecule. The replacement of a flat, aromatic benzene ring with a saturated, cage-like cubane structure can lead to substantial improvements in the pharmacokinetic profile of a drug candidate. nih.govcalpaclab.com

Cubane is considered an almost ideal geometric mimic for a para-substituted benzene ring. The diagonal distance across the cubane cage is remarkably similar to the width of a benzene ring, ensuring that the substituents attached to the cubane scaffold are held in a spatial arrangement that closely mimics that of a 1,4-disubstituted benzene. researchgate.netnih.gov This geometric similarity allows cubane-containing analogues to retain the parent drug's ability to bind to its target receptor. nih.gov

However, the electronic properties of cubane are vastly different from benzene. As a saturated, sp³-hybridized system, the cubane core is resistant to the oxidative metabolism that aromatic rings often undergo, a common pathway for drug deactivation and the formation of potentially toxic metabolites. researchgate.net This enhanced metabolic stability can lead to a longer duration of action and a better safety profile. nih.gov Furthermore, the non-planar nature of cubane disrupts the potential for π-π stacking interactions, which can sometimes lead to poor solubility. researchgate.net Indeed, in some cases, replacing a benzene ring with a cubane has been shown to increase a drug's solubility. nih.gov

Methyl 4-formylcubane-1-carboxylate is a key precursor for creating these 1,4-disubstituted cubane isosteres. The formyl and methyl carboxylate groups can be chemically modified into a wide array of functionalities required for biological activity, allowing for the systematic exploration of the chemical space around a pharmacophore.

Interactive Table: Comparison of Benzene and Cubane as Scaffolds

| Property | Benzene | Cubane | Implication in Drug Design |

| Geometry | Planar | Three-dimensional, cubic | Cubane offers a 3D arrangement of substituents. |

| Hybridization | sp² | sp³ | Cubane is saturated and non-aromatic. |

| Width/Diagonal | ~2.79 Å | ~2.72 Å | Excellent geometric mimicry for para-substitution. nih.gov |

| Metabolic Stability | Prone to oxidative metabolism | Highly resistant to oxidation | Improved drug half-life and reduced toxic metabolites. nih.govresearchgate.net |

| Solubility | Can lead to poor solubility via π-π stacking | Disrupts π-π stacking, can improve solubility | Enhanced absorption and formulation options. nih.govresearchgate.net |

| Toxicity | Inherent toxicity | No inherent toxicity | Improved safety profile. researchgate.net |

The inherent rigidity of the cubane scaffold makes it an exceptional "conformationally constrained" linker. nih.gov In drug design, linkers are often used to connect two or more pharmacophores or to position a functional group at a specific distance and orientation relative to a binding site. Flexible linkers can adopt numerous conformations, some of which may not be optimal for binding, representing an entropic penalty upon binding to a receptor.

By contrast, the cubane cage holds substituents in a fixed, predictable orientation. This conformational rigidity minimizes the entropic loss upon binding, which can translate to a higher binding affinity. This compound, with its two distinct functional groups at opposite corners of the cube, is an ideal starting material for building these rigid linkers. For example, one functional group could be used to attach the molecule to a core pharmacophore, while the other could be elaborated to interact with a secondary binding pocket on the target protein. This precise control over the three-dimensional presentation of functional groups is a powerful tool for optimizing molecular recognition.

Contributions to High-Energy Density Materials Research and Propellant Science

The cubane skeleton is not only of interest for its biological applications but also for its remarkable physical properties, which make it a cornerstone of research into high-energy density materials (HEDMs).

The energetic potential of cubane derivatives stems from two key structural features: their exceptionally high strain energy and their high density. ontosight.ai The carbon atoms in the cubane cage are forced into unnatural 90° bond angles, a significant deviation from the ideal 109.5° for tetrahedral carbon. This geometric constraint results in a molecule with an enormous amount of stored potential energy, or ring strain (approximately 166 kcal/mol). ontosight.aibldpharm.com Upon decomposition, this stored energy is released, contributing significantly to the total energy output of the material.

Furthermore, the compact cubic structure allows for a very dense packing of atoms. For an energetic material, density is a critical parameter, as it directly correlates with the amount of energy that can be packed into a limited volume (volumetric energy density) and influences the detonation velocity and pressure of an explosive. bldpharm.comchemicalbook.com Cubane derivatives, particularly those substituted with explosophoric groups like nitro groups (–NO₂), are among the densest hydrocarbon-based materials known. bldpharm.com

Research in this area focuses on the synthesis of cubane derivatives that maximize energetic performance while maintaining acceptable thermal stability. ontosight.aichemicalbook.com this compound serves as a valuable precursor for advanced energetic materials. Its functional groups can be converted into energy-rich functionalities. For instance, the formyl group can be oxidized to a carboxylic acid, which can then be converted to a nitro group via a series of reactions. Similarly, the methyl ester can be hydrolyzed to a carboxylic acid and subsequently nitrated.

This synthetic versatility allows for the creation of various energetic cubane compounds. A well-known high-performance explosive is 1,3,5,7-tetranitrocubane. While not a direct product from the 1,4-disubstituted this compound, the synthetic pathways developed for cubane functionalization are relevant. The ultimate goal in this field is the synthesis of octanitrocubane, a molecule predicted to be one of the most powerful non-nuclear explosives conceivable. bldpharm.com Computational studies on various disubstituted cubanes have shown that they possess superior ballistic properties compared to conventional fuels. chemicalbook.com

Interactive Table: Properties of Selected Energetic Cubane Derivatives

| Compound | Formula | Density (g/cm³) | Key Feature |

| Cubane | C₈H₈ | ~1.29 | High strain energy, foundational scaffold. ontosight.ai |

| 1,4-Dinitrocubane | C₈H₆N₂O₄ | ~1.66 | Increased energy content and density over cubane. |

| 1,3,5,7-Tetranitrocubane | C₈H₄N₄O₈ | ~1.89 | Powerful, well-studied energetic material. |

| Octanitrocubane | C₈(NO₂)₈ | ~2.0 (predicted) | Theoretical HEDM with exceptionally high performance. bldpharm.com |

Applications in Polymer Science and Materials Engineering

The rigidity and defined structure of the cubane unit can be imparted to polymers, creating materials with novel thermal and mechanical properties. Difunctional cubane derivatives are required to act as monomers that can be linked together to form long polymer chains.

This compound is an excellent candidate as a monomer precursor. The two functional groups can be readily converted into functionalities suitable for polymerization. For example:

Reduction: The simultaneous reduction of the formyl group and the methyl ester would yield 1,4-bis(hydroxymethyl)cubane , a cubane-based diol. This diol can be used as a monomer in the synthesis of polyesters and polyurethanes.

Oxidation and Hydrolysis: Oxidation of the formyl group to a carboxylic acid, followed by hydrolysis of the methyl ester, produces cubane-1,4-dicarboxylic acid . calpaclab.comnih.govsigmaaldrich.com This diacid is a key monomer for producing polyesters and polyamides.

Conversion to Diisocyanate: Cubane-1,4-dicarboxylic acid can be further converted into cubane-1,4-diisocyanate , a monomer with potential applications in creating highly stable and potentially energetic polymers. ontosight.ai

Incorporating the rigid cubane cage into a polymer backbone can significantly increase the polymer's glass transition temperature and enhance its thermal stability. These cubane-containing polymers could find use in applications requiring high-performance materials, such as in the aerospace industry or as specialized coatings and adhesives.

Advanced Analytical and Spectroscopic Methodologies for Characterization of Methyl 4 Formylcubane 1 Carboxylate

Spectroscopic Analysis (NMR, IR, UV-Vis) for Structural Elucidation

Spectroscopic methods are indispensable tools for probing the molecular structure of Methyl 4-formylcubane-1-carboxylate, offering insights into its constituent atoms and the bonds that connect them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is paramount for detailing the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different hydrogen environments. The cubane (B1203433) cage protons would likely appear in the range of 3.5-4.5 ppm, a region characteristic of strained polycyclic systems. The methyl ester protons would present as a sharp singlet around 3.7 ppm, and the aldehyde proton would be a highly deshielded singlet near 9-10 ppm.

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbonyl carbons of the ester and aldehyde groups would be readily identifiable by their characteristic shifts in the downfield region (typically >170 ppm). The sp³ hybridized carbons of the cubane core would appear at distinct chemical shifts, influenced by the substitution pattern. The methyl group of the ester would be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl groups. A sharp peak around 1730-1740 cm⁻¹ would indicate the C=O stretching of the methyl ester, while the aldehyde C=O stretch would appear at a slightly lower wavenumber, typically in the 1720-1730 cm⁻¹ range. The C-H stretching of the aldehyde group would also be visible as a pair of weak bands around 2720 and 2820 cm⁻¹.

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the molecule. The carbonyl groups in this compound would be expected to exhibit weak n→π* transitions at longer wavelengths (around 280-300 nm).

| Spectroscopic Data Interpretation for this compound | |

| Technique | Expected Observations |

| ¹H NMR | Signals for cubane protons (3.5-4.5 ppm), methyl ester protons (~3.7 ppm), and aldehyde proton (9-10 ppm). |

| ¹³C NMR | Resonances for carbonyl carbons (>170 ppm), cubane carbons, and methyl ester carbon. |

| IR | Strong C=O stretching bands for the ester (~1735 cm⁻¹) and aldehyde (~1725 cm⁻¹). |

| UV-Vis | Weak n→π* transitions for the carbonyl groups (~280-300 nm). |

X-ray Crystallography for Precise Molecular Architecture Determination

For this compound, a single-crystal X-ray diffraction study would definitively confirm the strained nature of the cubane core, with C-C-C bond angles constrained to approximately 90 degrees, a significant deviation from the ideal 109.5 degrees for sp³ hybridized carbon. The analysis would also provide the exact orientation of the methyl carboxylate and formyl substituents relative to the cubane framework.

Although specific crystallographic data for this compound is not publicly available, a hypothetical dataset would include the following parameters:

| Hypothetical X-ray Crystallographic Data for this compound | |

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Precise values in Å and degrees |

| Bond Lengths | C-C (cubane), C=O, C-O |

| Bond Angles | C-C-C (cubane), O=C-O |

| Torsion Angles | Describing the orientation of substituents |

Chromatographic and Mass Spectrometric Techniques for Purity Assessment and Identity Confirmation

Chromatographic and mass spectrometric methods are essential for verifying the purity of a sample and confirming its molecular weight and formula.

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate the target compound from any impurities. bldpharm.com In an HPLC analysis, a solution of the compound is passed through a column packed with a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification and quantification. A pure sample would ideally show a single, sharp peak in the chromatogram.

Mass Spectrometry (MS): Mass spectrometry provides a precise measurement of the mass-to-charge ratio of the ionized molecule. bldpharm.com This allows for the confirmation of the molecular weight of this compound, which has a calculated molecular weight of approximately 190.19 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula (C₁₁H₁₀O₃) by distinguishing it from other compounds with the same nominal mass. nih.gov Fragmentation patterns observed in the mass spectrum can also offer structural clues, as the molecule breaks apart in a predictable manner upon ionization.

| Chromatographic and Mass Spectrometric Data for this compound | |

| Technique | Information Provided |

| HPLC/GC | Retention time, purity assessment. |

| Mass Spectrometry | Molecular weight confirmation (m/z). |

| High-Resolution MS | Exact molecular formula determination. |

Future Outlook and Grand Challenges in Methyl 4 Formylcubane 1 Carboxylate Research and Cubane Chemistry

Exploration of Novel Synthetic Pathways and Methodologies

A primary obstacle in cubane (B1203433) chemistry has been the difficulty in synthesizing substituted cubanes, particularly those with substitution patterns other than the more accessible 1,4-disubstitution. acs.orgrsc.org The traditional synthesis for the common 1,4-disubstituted cubane is an eight-step process, and accessing other isomers like 1,3- or 1,2-disubstituted cubanes has historically required even more lengthy and complex sequences. acs.orgprinceton.edu This has significantly limited their exploration in fields like medicinal chemistry. acs.org

Recent breakthroughs are beginning to change this landscape. Researchers are developing more efficient and scalable synthetic methodologies:

Accessing 1,3-Disubstituted Cubanes: A robust, multigram-scale synthesis for 1,3-disubstituted cubanes has been developed. rsc.orgrsc.org This method utilizes a readily available enone intermediate, previously used for 1,4-disubstituted cubanes, and introduces a novel Wharton transposition to create the 1,3-isomer. rsc.org Another approach involves a light-driven reaction to generate cyclobutadiene (B73232), which then reacts to form the 1,3-cubane structure in a concise, four-step sequence. acs.orgyoutube.com

Accessing 1,2-Disubstituted Cubanes: A new four-step reaction sequence has been developed to convert the commercially available 1,4-substituted cubane into the 1,2-isomer, providing much quicker access than previous methods. acs.org

Advanced Functionalization: The development of sustainable methodologies using flow photochemistry and electrochemistry is being explored to generate new cubane scaffolds. researchgate.net For instance, the first electrochemical functionalization of cubane via an oxidative decarboxylative ether formation (the Hofer–Moest reaction) has been demonstrated under mild conditions compatible with other functional groups. researchgate.net Furthermore, copper-catalyzed cross-coupling reactions are being developed to attach a variety of functional groups, including C–N, C–C, and C–CF3, to the cubane core, a significant step forward as traditional palladium or nickel catalysts can break the strained cage. acs.orgprinceton.edu

These advancements are crucial for making a wider variety of cubane building blocks, such as Methyl 4-formylcubane-1-carboxylate, more accessible for research and development. acs.orgnih.gov

Uncharted Territories in Interdisciplinary Applications

The unique properties of the cubane cage—its rigid structure, high density, and kinetic stability—make it an attractive scaffold for various applications. ontosight.aiwikipedia.org While its use as a bioisostere for benzene (B151609) rings in medicinal chemistry is a primary focus, other fields present uncharted territories for cubane derivatives. acs.orgic.ac.uk

Medicinal Chemistry: Cubane's three-dimensional structure allows for precise spatial arrangement of substituents, offering a way to probe biological targets in ways that flat aromatic rings cannot. acs.orgic.ac.uk Replacing a benzene ring in a drug molecule with a cubane can improve properties like solubility and metabolic stability without losing biological activity. acs.org However, the vast majority of studies have focused on 1,4-disubstituted cubanes due to synthetic accessibility. rsc.org The new synthetic methods for 1,2- and 1,3-isomers open the door to creating novel drug candidates that mimic ortho- and meta-substituted benzenes, respectively, a largely unexplored area. acs.orgprinceton.edu

Materials Science: The rigid, cage-like structure of cubane makes it an ideal, non-aromatic spacer in the design of polymers and advanced organic materials. researchgate.net Assemblies of metal-oxo clusters with cubane-like structures ([M₄O₄]) are being investigated as precursors for creating monodisperse nanocrystals, indicating that the cubane framework can be instrumental in controlling the formation and morphology of nanomaterials. rsc.org

High-Energy Materials: Cubane is one of the densest hydrocarbons known and possesses a high degree of stored energy due to its strained bonds. ic.ac.ukpetrolpark.co.uk This has led to significant interest in developing cubane derivatives, such as octanitrocubane, as powerful explosives. wikipedia.orgic.ac.uk While the synthesis of these highly functionalized derivatives is extremely challenging, the potential for high energy density makes it an ongoing area of research. petrolpark.co.ukyoutube.com

The expansion into these interdisciplinary fields hinges on the continued development of synthetic methods that allow for the precise and scalable production of diversely functionalized cubanes.

Addressing Synthetic and Translational Hurdles in Cubane Derivative Development

Despite recent progress, significant hurdles remain in the development and practical application of cubane derivatives. These challenges are both synthetic and translational.

Synthetic Hurdles:

Scalability and Cost: While new methods are more efficient, scaling them up from milligram or gram quantities to the kilogram scale needed for industrial or pharmaceutical applications remains a major challenge. rsc.orgprinceton.edu The starting materials and reagents can be expensive and sometimes toxic, contributing to the high cost of cubane derivatives. rsc.org

Functionalization Compatibility: The strained C-C bonds of the cubane core are sensitive to many standard organic reactions. acs.org For example, transition metal catalysts like palladium and nickel, which are staples of modern cross-coupling reactions, can readily break open the cubane cage, limiting the toolbox for its functionalization. acs.org Developing robust and general cross-coupling protocols that are compatible with the cubane system is a critical area of ongoing research. princeton.edu

Regioselectivity: Controlling the precise position of functional groups on the cubane scaffold (regioselectivity) is a persistent challenge. researchgate.net Achieving programmable synthesis of multiply functionalized cubanes requires sophisticated C-H activation and metalation strategies that are still under development. researchgate.net

Translational Hurdles:

Limited Availability: The lack of access to a wide diversity of cubane derivatives, especially the 1,2- and 1,3-isomers, has severely restricted their evaluation in medicinal chemistry and materials science. rsc.org Without a sufficient library of compounds to screen, it is difficult to identify promising candidates for drug development or new materials.

Predicting Bioisosterism: While cubane is proposed as a benzene bioisostere, its electronic and steric properties are fundamentally different. acs.org Predicting when a cubane will successfully mimic a benzene ring in a biological context is not straightforward, and in some cases, it has been shown to be less active than the parent compound. researchgate.net This necessitates the synthesis and testing of a broad range of analogues to establish clear structure-activity relationships.

Physical Property Mismatch: Although replacing a benzene ring with a cubane can offer advantages, it can also lead to challenges in matching the physical properties required for a specific application, such as in bioactive molecule discovery. researchgate.net

Overcoming these hurdles will require continued innovation in synthetic chemistry, including the development of new catalytic systems and flow chemistry processes, to make the synthesis of cubane derivatives more practical, cost-effective, and scalable. researchgate.netscientificupdate.com

Q & A

Q. What are the key challenges in synthesizing Methyl 4-formylcubane-1-carboxylate, and how can reaction conditions be optimized to address its high strain energy?

The cubane scaffold’s high strain energy introduces instability during synthesis, particularly during functionalization steps like esterification and formyl group introduction. Methodological approaches include:

- Low-temperature reactions : Mitigate thermal decomposition.

- Anhydrous conditions : Prevent hydrolysis of intermediates.

- Protective groups : Use tert-butyl or silyl groups to stabilize reactive sites.

- Monitoring via NMR : Track reaction progress (e.g., carbonyl peaks at ~170 ppm for esters) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray crystallography : Resolve cubane geometry using SHELX for structure refinement. High-resolution data (>1.0 Å) are essential due to cubane’s symmetry .

- NMR spectroscopy : Confirm functional groups (ester: δ 3.7 ppm for methoxy; formyl: δ 9.8 ppm).

- IR spectroscopy : Identify carbonyl stretches (ester C=O: ~1720 cm⁻¹; formyl C=O: ~1680 cm⁻¹).

- Mass spectrometry : Validate molecular weight (expected [M+H]⁺: 239.2). Data contradictions (e.g., unexpected NMR splitting) should be resolved via crystallographic validation .

Advanced Research Questions

Q. How can computational tools like Mercury CSD 2.0 enhance the analysis of this compound’s crystal packing and intermolecular interactions?

Mercury’s Materials Module enables:

- Packing similarity analysis : Compare cubane derivatives’ lattice parameters (e.g., unit cell dimensions, symmetry).

- Void visualization : Identify cavities for host-guest chemistry applications.

- Intermolecular interaction mapping : Quantify hydrogen bonds (e.g., formyl C=O⋯H interactions) and π-stacking distances . Example workflow: Refine X-ray data with SHELXL , then import into Mercury for 3D interaction analysis.

Q. What experimental design considerations are critical for studying the formyl group’s reactivity in this compound under nucleophilic conditions?

- Kinetic vs. thermodynamic control : Vary temperature (e.g., –78°C vs. 25°C) to favor specific pathways.

- Solvent polarity : Use DMF for polar transition states or toluene for nonpolar stabilization.

- In situ monitoring : Employ FTIR or Raman spectroscopy to detect intermediate enolates.

- Cross-validation : Compare experimental outcomes (e.g., aldol adducts) with DFT-predicted transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.